2-Amino-2-(4-hydroxyphenyl)acetamide
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Overview
Description
It is a white crystalline powder that is soluble in water and ethanol. This compound is commonly used to relieve pain and reduce fever.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-hydroxyphenyl)acetamide typically involves the reaction of 4-aminophenol with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone imine derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed
Scientific Research Applications
2-Amino-2-(4-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibration and validation of analytical methods.
Biology: Studied for its effects on cellular processes and as a model compound in pharmacokinetics.
Medicine: Extensively researched for its analgesic and antipyretic properties.
Industry: Employed in the quality control of pharmaceutical products and as a reference material in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-hydroxyphenyl)acetamide involves its ability to inhibit the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and fever. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and lowering fever . Additionally, its metabolite AM404 has been shown to act on the endocannabinoid system, further contributing to its analgesic effects .
Comparison with Similar Compounds
2-Amino-2-(4-hydroxyphenyl)acetamide can be compared with other similar compounds such as:
Phenoxyacetamide: Used in various therapeutic applications but differs in its chemical structure and pharmacological profile.
N-(2-hydroxyphenyl)acetamide: Known for its anti-inflammatory properties and used in different medical applications.
2-(4-sec-Butylphenyl)prop-2-enoic acid: Another compound with analgesic properties but with a different mechanism of action.
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its unique chemical properties and mechanism of action make it a valuable tool in scientific research and therapeutic applications.
Properties
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFROZWIRZWMFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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